2-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
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Overview
Description
The compound is a complex organic molecule that likely contains functional groups such as a carboxylic acid (COOH) and a thiazolidine ring . It’s important to note that the exact properties and characteristics would depend on the specific arrangement of these groups in the molecule.
Synthesis Analysis
While the exact synthesis pathway for this compound is not available, similar compounds can often be synthesized through reactions like esterification, where a carboxylic acid reacts with an alcohol in the presence of a catalyst . Another possible method could involve the alkylation of enolate ions .Molecular Structure Analysis
The molecular structure analysis would involve understanding the arrangement of atoms and functional groups within the molecule. Techniques like NMR spectroscopy can be used to analyze the chemical environments of different atoms within the molecule .Chemical Reactions Analysis
The compound, due to the presence of a carboxylic acid group, could potentially undergo reactions typical of carboxylic acids. These might include reactions with bases, formation of esters, and decarboxylation .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. Carboxylic acids, for example, are typically colorless liquids or solids, and have higher boiling points than water . They are also soluble in water and can exhibit acidic behavior .Scientific Research Applications
Development and Application of a Stable Isotope Dilution Analysis for the Quantitation of Advanced Glycation End Products of Creatinine in Biofluids :This study discusses the preparation and application of a method for quantifying advanced glycation end products (AGEs) in meat, plasma, and urine samples, which could be relevant in understanding the metabolism and effects of complex chemical compounds in biological systems (Kunert et al., 2013).
Determination of Urinary 2-Thiazolidinethione-4-Carboxylic Acid after Exposure to Alkylene Bisdithiocarbamates Using Gas Chromatography-Mass Spectrometry :This research presents a method for determining a metabolite of alkylene bisdithiocarbamates in human urine, showcasing techniques for analyzing specific metabolites which could be applied to the study of the compound (Weiss, Hardt, & Angerer, 1999).
R 68 070 Thromboxane A2 Synthetase Inhibition and Thromboxane A2/Prostaglandin Endoperoxide Receptor Blockade Combined in One Molecule
:This paper details the pharmacological effects of a compound that combines specific enzyme inhibition with receptor blockade, illustrating how complex molecules can be designed for targeted therapeutic effects, which could be relevant for understanding similar applications of the compound of interest (Clerck et al., 1989).
Safety and Hazards
Properties
IUPAC Name |
2-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S2/c1-3-13(16(20)21)18-15(19)14(23-17(18)22)10-11(2)9-12-7-5-4-6-8-12/h4-10,13H,3H2,1-2H3,(H,20,21)/b11-9+,14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJENGCMUGBOVLB-LRGIMLIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC(=CC2=CC=CC=C2)C)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C\C(=C\C2=CC=CC=C2)\C)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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